molecular formula C9H11N3O2 B11901237 Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Cat. No.: B11901237
M. Wt: 193.20 g/mol
InChI Key: ISGBELWIYSWELW-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both pyrrole and imidazole rings, making it an interesting subject for research in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-methyl-3-oxobutanoate with 1,2-diaminobenzene in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.

    Indole derivatives: Indoles are another class of nitrogen-containing heterocycles with diverse biological applications.

    Imidazole derivatives: Compounds with imidazole rings are widely studied for their antimicrobial and anticancer properties.

Uniqueness

Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is unique due to its specific combination of pyrrole and imidazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

ethyl 2-methyl-1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

InChI

InChI=1S/C9H11N3O2/c1-3-14-9(13)7-4-6-8(12-7)11-5(2)10-6/h4,12H,3H2,1-2H3,(H,10,11)

InChI Key

ISGBELWIYSWELW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=C(N2)C

Origin of Product

United States

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